molecular formula C13H13F3O3 B1453884 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid CAS No. 1035261-84-7

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

Cat. No.: B1453884
CAS No.: 1035261-84-7
M. Wt: 274.23 g/mol
InChI Key: CKZJJQRWWKDAHA-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C13H13F3O3 . It has a molecular weight of 274.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 274.24 .

Scientific Research Applications

Catalyst in Dehydrative Amidation

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid has been explored in the context of its catalytic properties. For instance, a related compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential uses in peptide synthesis and organic transformations (Wang, Lu, & Ishihara, 2018).

Role in Kinetic Resolution of Amines

In a study related to the kinetic resolution of amines, carboxylic acids, including compounds similar to this compound, were used as acylating agents. This research is particularly relevant for developing methods in chiral synthesis and pharmaceutical production (Nechab et al., 2007).

Synthesis of Fluorinated Polyimides

A fluorinated aromatic diamine, structurally related to this compound, was used in the synthesis of new fluorine-containing polyimides. These materials show promise in the field of high-performance polymers due to their excellent solubility, thermal stability, and mechanical properties (Yin et al., 2005).

Crystal Structure Analysis

Research on similar compounds, such as diflunisal carboxamides which contain trifluoromethylphenyl groups, contributes to understanding molecular interactions and crystal packing, relevant for material science and drug design (Zhong et al., 2010).

Organic Synthesis Applications

Compounds structurally related to this compound have been utilized in various organic synthesis applications. For example, in the creation of zwitterionic salts, these compounds serve as catalysts in transesterification reactions, highlighting their potential utility in chemical synthesis (Ishihara, Niwa, & Kosugi, 2008).

Mechanism of Action

The mechanism of action for 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid is not specified in the search results. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety data sheet for a similar compound, 4-[3-(Trifluoromethyl)phenyl]oxane-4-carbonitrile, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment as required .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJJQRWWKDAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161632
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035261-84-7
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035261-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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